molecular formula C14H19N3O2S B7359004 N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide

N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide

Cat. No.: B7359004
M. Wt: 293.39 g/mol
InChI Key: BBPJFMLKZDRHIA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and antiviral activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide typically involves the reaction of quinoline derivatives with dimethylamine and ethanesulfonyl chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and methanol, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-17(2)20(18,19)10-9-15-11-12-5-3-7-14-13(12)6-4-8-16-14/h3-8,15H,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPJFMLKZDRHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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